molecular formula C15H12BrNO4 B11987235 2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate

2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate

Cat. No.: B11987235
M. Wt: 350.16 g/mol
InChI Key: JMAUTMRIADRLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate is a chemical compound with the molecular formula C15H12BrNO4 It is a derivative of benzoic acid and contains both bromophenyl and amino-hydroxybenzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate typically involves the esterification of 4-amino-2-hydroxybenzoic acid with 2-(4-bromophenyl)-2-oxoethyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Phenyl derivatives with the bromine atom replaced by hydrogen.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The bromophenyl group may enhance the compound’s binding affinity, while the amino-hydroxybenzoate moiety can participate in hydrogen bonding and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2-hydroxybenzoate
  • Methyl 4-bromo-2-hydroxybenzoate
  • Ethyl 4-hydroxybenzoate

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 4-amino-2-hydroxybenzoate is unique due to the presence of both bromophenyl and amino-hydroxybenzoate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12BrNO4

Molecular Weight

350.16 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C15H12BrNO4/c16-10-3-1-9(2-4-10)14(19)8-21-15(20)12-6-5-11(17)7-13(12)18/h1-7,18H,8,17H2

InChI Key

JMAUTMRIADRLGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=C(C=C2)N)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.